Cas no 1065074-53-4 (Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate)

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate structure
1065074-53-4 structure
Nome del prodotto:Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Numero CAS:1065074-53-4
MF:C11H7F2NO3
MW:239.174989938736
MDL:MFCD11053876
CID:857452
PubChem ID:22017496

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • METHYL 6,8-DIFLUORO-4-OXO-1,4-DIHYDROQUINOLINE-2-CARBOXYLATE
    • 6,8-Difluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid methyl ester
    • 1065074-53-4
    • CS-0099680
    • AKOS015961841
    • SB69088
    • DTXSID20621559
    • EN300-7388409
    • SCHEMBL2909121
    • BS-4474
    • 887589-28-8
    • methyl 6,8-difluoro-4-oxo-1H-quinoline-2-carboxylate
    • SB70891
    • MFCD07783791
    • Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate
    • METHYL6,8-DIFLUORO-4-HYDROXYQUINOLINE-2-CARBOXYLATE
    • STL134138
    • Z3234966835
    • DB-078196
    • ACMC-2098kq
    • MFCD11053876
    • AKOS005744706
    • Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
    • MDL: MFCD11053876
    • Inchi: InChI=1S/C11H7F2NO3/c1-17-11(16)8-4-9(15)6-2-5(12)3-7(13)10(6)14-8/h2-4H,1H3,(H,14,15)
    • Chiave InChI: VNFFZRZFGCJZJY-UHFFFAOYSA-N
    • Sorrisi: COC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)O

Proprietà calcolate

  • Massa esatta: 239.03939941g/mol
  • Massa monoisotopica: 239.03939941g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 383
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 55.4Ų

Proprietà sperimentali

  • Densità: 1.439±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 326.7±42.0 °C at 760 mmHg
  • Punto di infiammabilità: 151.4±27.9 °C
  • Solubilità: Quasi insolubile (0,065 g/l) (25°C),
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Informazioni sulla sicurezza

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
216054-1g
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
1065074-53-4 95%
1g
£150.00 2022-03-01
Fluorochem
216054-5g
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
1065074-53-4 95%
5g
£450.00 2022-03-01
Chemenu
CM144765-5g
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
1065074-53-4 95%
5g
$320 2021-08-05
Chemenu
CM144765-1g
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
1065074-53-4 95%
1g
$110 2022-06-14
abcr
AB273017-1g
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, 96%; .
1065074-53-4 96%
1g
€246.00 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-301136A-1g
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate,
1065074-53-4
1g
¥2001.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1170320-5g
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
1065074-53-4 96%
5g
¥4810.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1170320-1g
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
1065074-53-4 96%
1g
¥1600.00 2024-08-09
TRC
M301798-500mg
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
1065074-53-4
500mg
$184.00 2023-05-18
TRC
M301798-1g
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
1065074-53-4
1g
$259.00 2023-05-18

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1065074-53-4)Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
A895799
Purezza:99%
Quantità:5g
Prezzo ($):310.0